molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No. B031197
CAS RN: 6313-54-8
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04977267

Procedure details

87 g of isonicotinic acid N-oxide, 350 ml of phosphorus oxychloride and 192 g of phosphorus pentachloride were mixed and refluxed for 3 hours. The reaction mixture was poured into water and left to stand overnight. The resulting precipitate was collected by filtration, and recrystallized from ethanol to give 65 g (66 %) of 2-chloro-4-pyridinecarboxylic acid.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][N+:5]([O-])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:13])=O.P(Cl)(Cl)(Cl)(Cl)Cl>O>[Cl:13][C:6]1[CH:7]=[C:2]([C:1]([OH:10])=[O:9])[CH:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C1=CC=[N+](C=C1)[O-])(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
192 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.